molecular formula C16H15N3O4 B5746269 N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide

Cat. No. B5746269
M. Wt: 313.31 g/mol
InChI Key: WDINVZADNZENJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide, also known as DMNB-4-imidazole, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamidezole is not yet fully understood. However, it is believed that the compound interacts with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction can be visualized through fluorescence microscopy, making N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamidezole a valuable tool for studying cellular processes.
Biochemical and Physiological Effects
N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamidezole has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on living organisms. This makes it a safe and useful tool for studying biological systems.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamidezole is its ability to label biomolecules with high specificity and sensitivity. This allows for the visualization of cellular processes in real-time, leading to a better understanding of disease mechanisms and the development of new therapies. However, one limitation of N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamidezole is that it is not suitable for use in vivo, as it cannot cross the cell membrane.

Future Directions

There are several future directions for research involving N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamidezole. One area of interest is the development of new fluorescent probes based on N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamidezole. These probes could be used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and gene expression. Another area of interest is the development of new synthetic methods for N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamidezole and related compounds, which could lead to the discovery of new chemical tools for studying biological systems.
Conclusion
N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamidezole is a valuable tool for studying biological systems, with potential applications in various fields of scientific research. Its ability to label biomolecules with high specificity and sensitivity makes it a useful tool for visualizing cellular processes in real-time. While there are limitations to its use, ongoing research into N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamidezole and related compounds has the potential to lead to new discoveries and advancements in the field of biomedical research.

Synthesis Methods

N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamidezole can be synthesized through a series of chemical reactions. The initial step involves the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form 2,5-dimethylbenzoyl chloride. The resulting compound is then reacted with 4-nitroaniline in the presence of triethylamine to form N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide.

Scientific Research Applications

N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamidezole has shown potential applications in various fields of scientific research. One of the primary uses of this compound is in the development of fluorescent probes for imaging biological systems. N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamidezole can be used to label proteins and other biomolecules, allowing for their visualization in living cells and tissues. This has significant implications in the field of biomedical research, where the ability to visualize cellular processes in real-time can lead to a better understanding of disease mechanisms and the development of new therapies.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-3-4-11(2)14(9-10)16(20)23-18-15(17)12-5-7-13(8-6-12)19(21)22/h3-9H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDINVZADNZENJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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